N-(3-(trifluorométhyl)phényl)-5-méthyl-3-phényl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

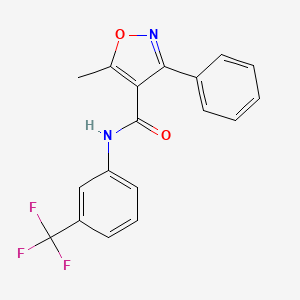

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring . The compound is notable for its trifluoromethyl group, which is known to impart unique chemical and biological properties .

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Activity

One of the primary applications of 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is in the development of anticancer agents. Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Case Study: Anticancer Efficacy

A study published in ACS Omega reported on the synthesis and evaluation of N-Aryl derivatives containing trifluorophenyl groups. The results showed that these compounds had promising anticancer properties, suggesting that the trifluoromethyl group enhances biological activity through increased lipophilicity and improved interaction with cellular targets .

Antimicrobial Properties

Beyond its anticancer applications, there is emerging evidence that compounds related to 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide may also possess antimicrobial properties. A study on oxadiazole derivatives indicated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial efficacy due to their electron-withdrawing effects, which can stabilize reactive intermediates during microbial inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the phenyl rings or the introduction of additional functional groups can significantly affect biological activity. For instance, variations in substituents on the oxazole ring have been shown to alter potency against different cancer cell lines .

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| 5-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | Structure | Anticancer | High growth inhibition observed |

| Related Oxadiazole Derivative | Oxadiazole | Antimicrobial | Effective against multiple bacterial strains |

Mécanisme D'action

Target of Action

For example, some compounds with a trifluoromethyl group have been found to target the calcitonin gene-related peptide (CGRP) receptor .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does indeed target the cgrp receptor as other trifluoromethyl compounds do, it could be involved in pain transmission pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the trifluoromethyl group can enhance the metabolic stability of a drug . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group can enhance the lipophilicity of a compound, which could influence its distribution in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.

Berotralstat: A drug used for hereditary angioedema, containing a trifluoromethyl group that enhances its pharmacological properties.

Uniqueness

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide stands out due to its oxazole ring, which imparts unique chemical stability and reactivity. The combination of the trifluoromethyl group and the oxazole ring makes it a versatile compound for various scientific and industrial applications .

Activité Biologique

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is C16H14F3N3O, with a molecular weight of approximately 335.29 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets. For instance, the trifluoromethyl group can increase lipophilicity, thereby improving membrane permeability and bioavailability . The oxazole ring contributes to the compound's ability to interact with various biological receptors and enzymes.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole compounds can exhibit antimicrobial properties. For example, related compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus, suggesting that 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide may possess similar activities .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving the metabolism of related compounds, it was observed that these compounds could yield plasma concentrations of anti-inflammatory agents upon administration . This suggests that 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide may similarly exert anti-inflammatory effects.

Anticancer Potential

Preliminary studies indicate that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potential as anticancer agents . The introduction of specific substituents can enhance their efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxazole derivatives were tested for their antimicrobial properties. The results indicated that certain modifications to the oxazole structure significantly enhanced activity against gram-positive and gram-negative bacteria. The presence of the trifluoromethyl group was particularly noted for improving efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the metabolic pathways of related compounds and their anti-inflammatory effects. It was shown that after oral administration in animal models, these compounds were metabolized to yield active anti-inflammatory metabolites, suggesting a promising therapeutic pathway for conditions like arthritis and other inflammatory diseases .

Data Summary

Propriétés

IUPAC Name |

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFOMPBPMGQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.